molecular formula C16H12F2N4O B13368457 1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368457
M. Wt: 314.29 g/mol
InChI Key: AKDBQCBRCDVBPZ-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of difluorophenyl and methylphenyl groups attached to the triazole ring, making it a unique and potentially valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aryl halides and palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorophenyl)-2-methylpropan-1-one: Similar in structure but lacks the triazole ring.

    1-(3,4-difluorophenyl)-3-(3-methylphenyl)-1-propanone: Contains similar functional groups but differs in the overall structure.

Uniqueness

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both difluorophenyl and methylphenyl groups attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-3-2-4-11(7-10)20-16(23)15-19-9-22(21-15)12-5-6-13(17)14(18)8-12/h2-9H,1H3,(H,20,23)

InChI Key

AKDBQCBRCDVBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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